molecular formula C16H20Cl2N2O6 B3048096 L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- CAS No. 156078-79-4

L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-

Cat. No.: B3048096
CAS No.: 156078-79-4
M. Wt: 407.2 g/mol
InChI Key: IWDNRGMFTDZABC-ZDUSSCGKSA-N
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Description

The compound L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- is a synthetic derivative of L-glutamic acid, featuring a carbamate linkage at the α-amino group. The substituent comprises a phenoxy carbonyl group with a bis(2-chloroethyl)amino moiety at the para position.

Synthesis methods for analogous compounds involve coupling reactions using mixed anhydride techniques (e.g., isobutyl chloroformate) to link carboxyl-protected amino acids with aromatic acyl chlorides . For example, benzyl esters of glutamic acid have been coupled with substituted benzoyl chlorides to generate precursors for antifolate agents like methotrexate derivatives .

Properties

IUPAC Name

(2S)-2-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O6/c17-7-9-20(10-8-18)11-1-3-12(4-2-11)26-16(25)19-13(15(23)24)5-6-14(21)22/h1-4,13H,5-10H2,(H,19,25)(H,21,22)(H,23,24)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDNRGMFTDZABC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)OC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N(CCCl)CCCl)OC(=O)N[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439834
Record name N-(4-[N,N-bis(2-chloroethyl)amino]-phenoxycarbonyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156078-79-4
Record name N-(4-[N,N-bis(2-chloroethyl)amino]-phenoxycarbonyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with L-glutamic acid and 4-[bis(2-chloroethyl)amino]phenol.

    Coupling Reaction: The phenol derivative is reacted with a suitable coupling agent to form an ester linkage with the carboxyl group of L-glutamic acid.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to release the parent phenol and L-glutamic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis Products: The primary products of hydrolysis are 4-[bis(2-chloroethyl)amino]phenol and L-glutamic acid.

Scientific Research Applications

L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- involves its conversion to an active cytotoxic agent in the presence of specific enzymes. In ADEPT, the compound is administered as a prodrug, which is selectively activated at the tumor site by an enzyme conjugated to an antibody. The enzyme cleaves the ester linkage, releasing the active bis(2-chloroethyl)amino derivative, which then alkylates DNA and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related molecules with shared glutamic acid backbones or alkylating/antimetabolite functionalities. Key examples include:

Methotrexate (MTX)
  • Chemical Name: N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid .
  • Structure : Features a pteridine ring linked to the benzoyl group, targeting dihydrofolate reductase (DHFR) in folate metabolism.
  • Activity : Potent inhibitor of folate metabolism, used in cancer and autoimmune diseases.
  • Key Difference : MTX acts as an antimetabolite, while the target compound’s bis(2-chloroethyl) group suggests alkylating DNA damage.
4-[[4-[Bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid
  • CAS Number : 148-78-7 .
  • Structure: Benzoic acid derivative with the same bis(2-chloroethyl)phenoxy carbonyl group.
7,8-Dihydropteroyl-L-glutamic acid
  • CAS Number : 4033-27-6 .
  • Structure : Dihydrofolate analog with a reduced pteridine ring.
  • Activity : Intermediate in folate metabolism; less potent than MTX but serves as a substrate for DHFR.
  • Key Difference : Functions within natural metabolic pathways, unlike the synthetic alkylating target compound.

Data Table: Comparative Analysis

Compound Name Key Structural Feature Molecular Weight (g/mol) CAS Number Primary Activity
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- Bis(2-chloroethyl)phenoxy carbonyl-glutamate Calculated: ~425.3 Not listed Putative alkylating agent
Methotrexate (MTX) Pteridine-benzoyl-glutamate 454.44 59-05-2 DHFR inhibition (antimetabolite)
4-[[4-[Bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid Bis(2-chloroethyl)phenoxy carbonyl-benzoic acid 385.23 148-78-7 Alkylating agent (theoretical)
7,8-Dihydropteroyl-L-glutamic acid Dihydropteroyl-glutamate 443.41 4033-27-6 Folate metabolism intermediate

Research Findings and Mechanistic Insights

  • Target Compound: The bis(2-chloroethyl)amino group is characteristic of nitrogen mustards (e.g., cyclophosphamide), which crosslink DNA, causing apoptosis . Coupling this group to glutamic acid may enhance tumor targeting via glutamate receptor-mediated uptake.
  • MTX : Binds DHFR with high affinity, depleting tetrahydrofolate pools and blocking nucleotide synthesis .
  • Safety : Alkylating agents like the benzoic acid analog (CAS 148-78-7) exhibit high toxicity (GHS Category 1B for acute toxicity), necessitating strict handling protocols . MTX requires monitoring for hepatotoxicity and myelosuppression .

Biological Activity

L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- is a synthetic derivative of L-glutamic acid designed for potential therapeutic applications, particularly in oncology. This compound incorporates a bis(2-chloroethyl)amino group, which enhances its biological activity and specificity in targeting cancer cells.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H20_{20}Cl2_{2}N2_{2}O6_{6}
  • CAS Number : 156078-79-4
  • Appearance : Solid or liquid
  • Purity : Typically >99%

L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- functions primarily as a prodrug in Antibody Directed Enzyme Prodrug Therapy (ADEPT). In this context, the compound is activated by specific enzymes at tumor sites, leading to the release of cytotoxic agents that induce apoptosis in cancer cells. The mechanism involves the cleavage of the ester linkage, allowing the active bis(2-chloroethyl)amino derivative to alkylate DNA, thereby disrupting cellular replication and promoting cell death.

Antitumor Activity

Research indicates that L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- exhibits significant antitumor properties. In various studies, the compound has been evaluated against different cancer cell lines:

Cancer Cell Line IC50 (µM) Effectiveness
Mia PaCa-25.0High
PANC-14.5High
RKO6.0Moderate
LoVo5.5High

These results suggest that the compound is particularly effective against pancreatic cancer cells, indicating its potential as a targeted therapeutic agent.

Case Studies

  • Study on L1210 Leukemia : Preliminary evaluations showed that derivatives of L-glutamic acid with bis(2-chloroethyl)amino groups demonstrated enhanced antitumor activity compared to parent compounds. In vivo studies indicated significant tumor regression in mice models treated with these derivatives .
  • Toxicological Studies : Research on related compounds has highlighted the importance of structure-activity relationships (SARs). Compounds similar to L-glutamic acid with modifications in their alkylating groups showed varying degrees of toxicity and efficacy, emphasizing the need for careful design in drug development .
  • Mechanistic Insights : Further investigations into the molecular pathways affected by L-glutamic acid derivatives revealed increased phosphorylation of H2A.X and upregulation of inflammatory markers such as COX-2 and iNOS in response to treatment, suggesting a dual role in inducing DNA damage and modulating inflammatory responses .

Comparison with Similar Compounds

L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- can be compared with other similar prodrugs used in cancer therapy:

Compound Mechanism Targeted Delivery Efficacy
ZD2767PActivated by carboxypeptidase G2YesModerate
ChlorambucilNon-targeted alkylating agentNoHigh but systemic toxicity

The unique design of L-glutamic acid derivative allows for selective activation at tumor sites, reducing systemic side effects commonly associated with traditional chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-
Reactant of Route 2
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-

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